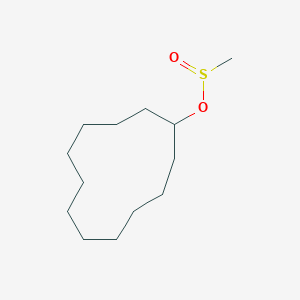
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes a dioxolane ring fused with an oxolanone ring. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate oxolanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-dioxolane: A related compound with a similar dioxolane ring structure.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring, used in different applications.
1,3-Dioxolan-2-one, 4-methyl-: A stereoisomer with similar chemical properties.
Uniqueness
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one is unique due to its specific combination of dioxolane and oxolanone rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
| 141630-38-8 | |
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
3-methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C9H14O4/c1-8(3-4-11-7(8)10)9(2)12-5-6-13-9/h3-6H2,1-2H3 |
InChI 键 |
JPAWJAHWKNOBNV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOC1=O)C2(OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)

